tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
Tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is an intriguing compound characterized by its complex structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the family of pyrrolo[2,3-b]pyridines, known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. A common approach starts with the preparation of a suitable pyridine derivative, followed by iodination and subsequent functional group manipulations to introduce the tert-butyl and isopropyl groups.
Industrial Production Methods
For industrial-scale production, advanced techniques like continuous flow synthesis may be employed. This method offers advantages in terms of scalability, efficiency, and safety compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate can participate in a variety of chemical reactions including:
Oxidation: Can be converted into corresponding ketones or carboxylic acids.
Reduction: Iodine moiety can be reduced to form hydrogenated derivatives.
Substitution: The iodine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like organolithiums or organomagnesium halides.
Major Products Formed
The major products of these reactions include ketones, carboxylic acids, hydrogenated compounds, and derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a versatile compound with applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: May serve as a probe for studying biological pathways involving pyrrolo[2,3-b]pyridine derivatives.
Medicine: Potential to be developed into pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is predominantly through interaction with molecular targets involved in biological processes. This involves binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways depend on the context of its application.
Comparison with Similar Compounds
Compared to other pyrrolo[2,3-b]pyridine derivatives, tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate stands out due to its specific functional groups that confer unique reactivity and potential biological activities.
List of Similar Compounds
4-Iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
tert-Butyl 4-bromo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
tert-Butyl (2R)-4-chloro-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
And there you have it—a detailed exploration of this compound. Happy experimenting!
Biological Activity
tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₅H₂₁IN₂O₂ and a molecular weight of 388.244 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core with an iodine substituent and a tert-butyl ester group, contributing to its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects against viral enzymes. For instance, some pyrrole derivatives have shown promise as noncovalent inhibitors of SARS-CoV main protease (3CLpro) . Although specific data on this compound's antiviral activity is limited, its structural analogs indicate potential efficacy.
- Antimicrobial Properties : Research has indicated that certain pyrrole-based compounds possess antimicrobial activity against various bacterial strains. The presence of the iodine atom may enhance this activity by increasing the compound's reactivity towards microbial targets.
The proposed mechanism of action for this compound involves interactions with biological macromolecules:
- Electrophilic Substitution : The iodine atom can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or nucleic acids.
- Nucleophilic Addition : The carboxylate group can participate in nucleophilic addition reactions, potentially modulating enzymatic pathways involved in cellular processes.
Research Findings and Case Studies
While direct studies on the biological activity of this compound are sparse, related compounds have demonstrated significant activities:
Compound Name | Biological Activity | Reference |
---|---|---|
ML188 | Noncovalent inhibitor of SARS-CoV 3CLpro | |
Various Pyrrole Derivatives | Antimicrobial effects against Gram-positive bacteria |
Synthesis and Accessibility
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The compound is accessible from various chemical suppliers for research purposes .
Properties
IUPAC Name |
tert-butyl (2R)-4-iodo-2-propan-2-yl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-9(2)12-8-10-11(16)6-7-17-13(10)18(12)14(19)20-15(3,4)5/h6-7,9,12H,8H2,1-5H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPZHJHRCDWPTF-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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